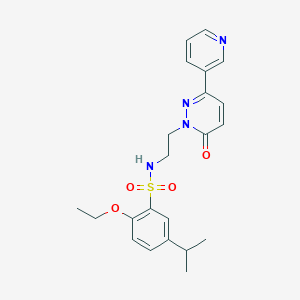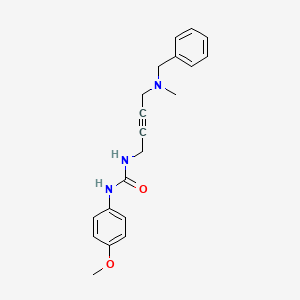
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide” is a synthetic organic compound that belongs to the class of oxalamides. These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group. This particular compound features a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl group and a 4-methylbenzyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide” typically involves the following steps:
Formation of the 1,1-dioxidoisothiazolidin-2-yl group: This can be achieved by reacting a suitable precursor with sulfur dioxide and an oxidizing agent under controlled conditions.
Attachment to the phenyl ring: The 1,1-dioxidoisothiazolidin-2-yl group is then attached to a phenyl ring through a substitution reaction.
Formation of the oxalamide group: The oxalamide group is formed by reacting oxalyl chloride with the appropriate amine precursors.
Final coupling: The phenyl ring with the 1,1-dioxidoisothiazolidin-2-yl group and the 4-methylbenzyl group are coupled to form the final compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Analyse Des Réactions Chimiques
Types of Reactions
“N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, reduced oxalamides.
Substitution products: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide” can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In industry, “this compound” could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of “N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions and the biological systems in which the compound is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(3-phenyl)oxalamide: Lacks the 1,1-dioxidoisothiazolidin-2-yl and 4-methylbenzyl groups.
N2-(4-methylbenzyl)oxalamide: Lacks the 1,1-dioxidoisothiazolidin-2-yl group.
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide: Lacks the 4-methylbenzyl group.
Uniqueness
“N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide” is unique due to the presence of both the 1,1-dioxidoisothiazolidin-2-yl group and the 4-methylbenzyl group. These functional groups confer specific chemical and biological properties that distinguish it from other oxalamides.
Propriétés
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-14-6-8-15(9-7-14)13-20-18(23)19(24)21-16-4-2-5-17(12-16)22-10-3-11-27(22,25)26/h2,4-9,12H,3,10-11,13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDKZJDDWFUTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrile](/img/structure/B2457171.png)



![ethyl 2-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2457177.png)
![N-(2,4-dimethoxyphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2457179.png)


![METHYL (2Z)-3-[(3-NITROPHENYL)CARBAMOYL]PROP-2-ENOATE](/img/structure/B2457185.png)

![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;dihydrochloride](/img/structure/B2457187.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2457188.png)

![N-cyclohexyl-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2457191.png)
